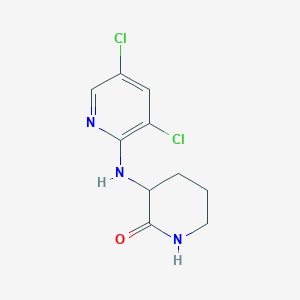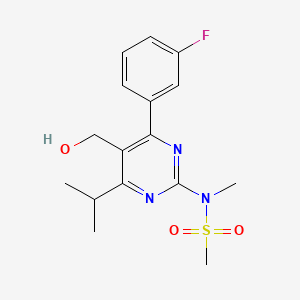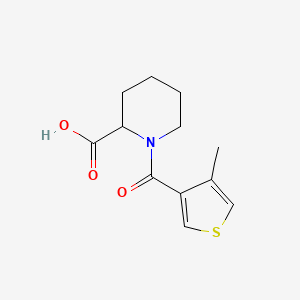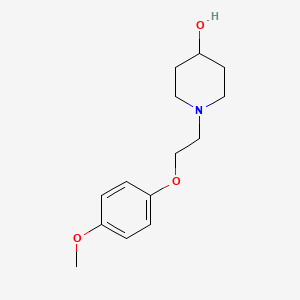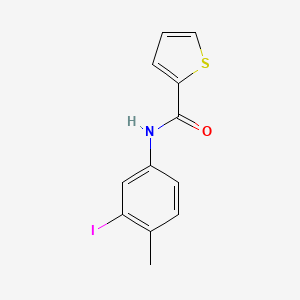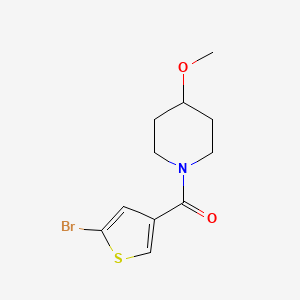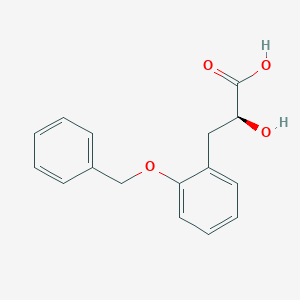
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a fluoro and a methyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane typically involves the coupling of a trimethylsilylacetylene with a fluoro-methyl-substituted aryl halide. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.
Reduction: The phenylethynyl moiety can be reduced to a phenylethylene or phenylethane.
Substitution: The fluoro and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium azide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Formation of (3-Fluoro-5-methyl-phenylethynyl)-hydroxyl-silane.
Reduction: Formation of (3-Fluoro-5-methyl-phenylethylene)-trimethyl-silane or (3-Fluoro-5-methyl-phenylethane)-trimethyl-silane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Exploration in drug discovery and development for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the trimethylsilyl group, which can act as a leaving group or participate in the formation of new bonds. The fluoro and methyl substituents can influence the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Fluoro-5-methyl-phenylethynyl)-dimethyl-silane
- (3-Fluoro-5-methyl-phenylethynyl)-triethyl-silane
- (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-germane
Uniqueness
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is unique due to the combination of its trimethylsilyl group with a fluoro and methyl-substituted phenylethynyl moiety. This structural arrangement imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C12H15FSi |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
2-(3-fluoro-5-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-7-11(9-12(13)8-10)5-6-14(2,3)4/h7-9H,1-4H3 |
Clave InChI |
FOEDFSYWUOOJAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
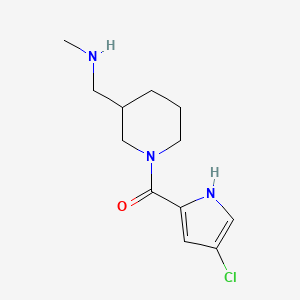
![2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B14892325.png)
